molecular formula C21H23N3O7S2 B3866913 2,7-bis(4-morpholinylsulfonyl)-9H-fluoren-9-one oxime

2,7-bis(4-morpholinylsulfonyl)-9H-fluoren-9-one oxime

Katalognummer B3866913
Molekulargewicht: 493.6 g/mol
InChI-Schlüssel: YBRWACARTLGCDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,7-bis(4-morpholinylsulfonyl)-9H-fluoren-9-one oxime, also known as BMS-345541, is a selective inhibitor of the IκB kinase (IKK) complex. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

Wirkmechanismus

2,7-bis(4-morpholinylsulfonyl)-9H-fluoren-9-one oxime selectively inhibits the IKK complex, which is responsible for the activation of the transcription factor NF-κB. NF-κB plays a critical role in the regulation of various cellular processes, including inflammation, immune response, and cell survival. By inhibiting the IKK complex, 2,7-bis(4-morpholinylsulfonyl)-9H-fluoren-9-one oxime prevents the activation of NF-κB, leading to the suppression of pro-inflammatory cytokines and chemokines, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2,7-bis(4-morpholinylsulfonyl)-9H-fluoren-9-one oxime has been shown to have several biochemical and physiological effects. In cancer cells, 2,7-bis(4-morpholinylsulfonyl)-9H-fluoren-9-one oxime induces apoptosis through the activation of caspase-3 and caspase-9. In inflammatory cells, 2,7-bis(4-morpholinylsulfonyl)-9H-fluoren-9-one oxime reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and chemokines, such as MCP-1 and MIP-1α. In autoimmune disorders, 2,7-bis(4-morpholinylsulfonyl)-9H-fluoren-9-one oxime suppresses the activation of immune cells and reduces the production of autoantibodies.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 2,7-bis(4-morpholinylsulfonyl)-9H-fluoren-9-one oxime in lab experiments is its selectivity for the IKK complex, which reduces the potential for off-target effects. Additionally, 2,7-bis(4-morpholinylsulfonyl)-9H-fluoren-9-one oxime has been shown to have low toxicity in vitro and in vivo. However, one limitation of using 2,7-bis(4-morpholinylsulfonyl)-9H-fluoren-9-one oxime is its relatively low solubility in water, which can make it challenging to use in certain experimental settings.

Zukünftige Richtungen

There are several future directions for the research and development of 2,7-bis(4-morpholinylsulfonyl)-9H-fluoren-9-one oxime. One potential direction is the optimization of its pharmacokinetic properties to improve its bioavailability and reduce its toxicity. Another direction is the investigation of its potential therapeutic applications in other diseases, such as neurodegenerative disorders and viral infections. Additionally, the development of novel IKK inhibitors based on the structure of 2,7-bis(4-morpholinylsulfonyl)-9H-fluoren-9-one oxime could lead to the discovery of more potent and selective compounds for the treatment of various diseases.

Wissenschaftliche Forschungsanwendungen

2,7-bis(4-morpholinylsulfonyl)-9H-fluoren-9-one oxime has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 2,7-bis(4-morpholinylsulfonyl)-9H-fluoren-9-one oxime has been shown to inhibit the proliferation of cancer cells and induce apoptosis in multiple cancer cell lines, including prostate cancer, breast cancer, and leukemia. In inflammation research, 2,7-bis(4-morpholinylsulfonyl)-9H-fluoren-9-one oxime has been shown to reduce the production of pro-inflammatory cytokines and chemokines, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. In autoimmune disorder research, 2,7-bis(4-morpholinylsulfonyl)-9H-fluoren-9-one oxime has been shown to suppress the activation of immune cells and reduce the production of autoantibodies, making it a potential treatment for diseases such as lupus and type 1 diabetes.

Eigenschaften

IUPAC Name

N-[2,7-bis(morpholin-4-ylsulfonyl)fluoren-9-ylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O7S2/c25-22-21-19-13-15(32(26,27)23-5-9-30-10-6-23)1-3-17(19)18-4-2-16(14-20(18)21)33(28,29)24-7-11-31-12-8-24/h1-4,13-14,25H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBRWACARTLGCDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NO)C=C(C=C4)S(=O)(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-bis(morpholinosulfonyl)-9H-fluoren-9-one oxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,7-bis(4-morpholinylsulfonyl)-9H-fluoren-9-one oxime
Reactant of Route 2
Reactant of Route 2
2,7-bis(4-morpholinylsulfonyl)-9H-fluoren-9-one oxime
Reactant of Route 3
Reactant of Route 3
2,7-bis(4-morpholinylsulfonyl)-9H-fluoren-9-one oxime
Reactant of Route 4
Reactant of Route 4
2,7-bis(4-morpholinylsulfonyl)-9H-fluoren-9-one oxime
Reactant of Route 5
Reactant of Route 5
2,7-bis(4-morpholinylsulfonyl)-9H-fluoren-9-one oxime
Reactant of Route 6
Reactant of Route 6
2,7-bis(4-morpholinylsulfonyl)-9H-fluoren-9-one oxime

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.